molecular formula C15H21ClO2 B14727969 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane CAS No. 6413-58-7

2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane

Cat. No.: B14727969
CAS No.: 6413-58-7
M. Wt: 268.78 g/mol
InChI Key: GLRCLHQXANUGSJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 4-chlorophenyl group, an ethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane typically involves the reaction of 4-chlorophenyl derivatives with ethyl and propyl substituents under specific conditions. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane is unique due to its specific combination of substituents and ring structure, which confer distinct chemical and biological properties

Properties

CAS No.

6413-58-7

Molecular Formula

C15H21ClO2

Molecular Weight

268.78 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-ethyl-4-propyl-1,3-dioxane

InChI

InChI=1S/C15H21ClO2/c1-3-5-14-11(4-2)10-17-15(18-14)12-6-8-13(16)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3

InChI Key

GLRCLHQXANUGSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C2=CC=C(C=C2)Cl)CC

Origin of Product

United States

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